molecular formula C11H15ClN2O3 B1440832 4-(2-Nitrophenoxy)piperidine hydrochloride CAS No. 1072944-49-0

4-(2-Nitrophenoxy)piperidine hydrochloride

Cat. No. B1440832
M. Wt: 258.7 g/mol
InChI Key: JGIKYGXQGXORFY-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenoxy)piperidine hydrochloride” is an organic compound with a molecular weight of 258.7 g/mol . It’s a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it. It’s a colorless solid that is soluble in water.


Molecular Structure Analysis

The molecular structure of “4-(2-Nitrophenoxy)piperidine hydrochloride” can be represented by the linear formula C11H15CLN2O3 . The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .


Physical And Chemical Properties Analysis

“4-(2-Nitrophenoxy)piperidine hydrochloride” is a colorless solid that is soluble in water. It has a molecular weight of 258.7 g/mol . The compound should be stored at 0-8°C .

Scientific Research Applications

Dielectric Studies

Research on dielectric properties of complexes involving piperidin-4-one derivatives, which are structurally related to 4-(2-Nitrophenoxy)piperidine, has shown that these compounds can exhibit unique electronic interactions. The study focused on how the orientation and substitution on the piperidine ring affect these properties, which could have implications in materials science and electronic applications (Kumar, Sabesan, & Krishnan, 2002).

Development of Novel Nitroxyl Radicals

Piperidine nitroxyl radicals, related to the compound , have been developed for various applications including use as antioxidants and contrast agents. This research has shown that the structural elements of piperidine nitroxyl radicals influence their reactivity and stability, which is critical for their effectiveness in these roles (Kinoshita et al., 2009).

Quantification of Reactive Oxygen Species

Studies have used related hydroxylamine compounds to quantify reactive oxygen species like peroxynitrite and superoxide. This research demonstrates the utility of piperidine derivatives in biochemical and medical research, particularly in understanding oxidative stress and its biological implications (Dikalov, Skatchkov, & Bassenge, 1997).

Kinetics and Mechanism of Aminolysis

Investigations into the kinetics and mechanisms of reactions involving nitrophenoxy substituted compounds have provided insights into their chemical behavior. This knowledge is fundamental for designing and synthesizing new compounds with desired properties and reactivities (Castro et al., 1999).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

4-(2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIKYGXQGXORFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674786
Record name 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenoxy)piperidine hydrochloride

CAS RN

1072944-49-0
Record name Piperidine, 4-(2-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1H NMR (CDCl3): δ 7.8 (m, 1H), 7.6 (m, 1H), 7.0 (m, 2H), 4.7 (m, 1H), 3.6 (m, 4H), 1.9 (m, 4H), 1.5 (s, 9H). A solution of 4-(2-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (1.5 g, 0.00465 mole) in dioxane.HCl (10 mL) was stirred at ambient temperature for 1 hour. Ether was then added the resulting precipitate was isolated by filtration and dried to afford 1 g (99%) of 4-(2-nitro-phenoxy)-piperidine hydrochloride. LCMS: 223.1 (M+1)+, 55%, 1H NMR (DMSO-d6): δ 9.0 (bs, 2H), 7.9 (m, 1H), 7.8 (m, 1H), 7.4 (m, 1H), 7.0 (m, 1H), 5.0 (m, 1H), 3.2 (m, 4H), 2.2 (m, 2H), 2.0 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
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10 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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